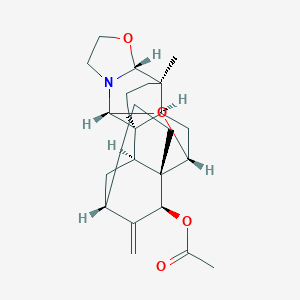

Spiramine A

Description

Structure

3D Structure

Properties

CAS No. |

114531-28-1 |

|---|---|

Molecular Formula |

C24H33NO4 |

Molecular Weight |

399.5 g/mol |

IUPAC Name |

[(1R,2R,3S,5S,7R,8R,12R,13S,18S,21R)-12-methyl-4-methylidene-14,19-dioxa-17-azaheptacyclo[10.7.2.22,5.02,7.08,18.08,21.013,17]tricosan-3-yl] acetate |

InChI |

InChI=1S/C24H33NO4/c1-13-15-5-8-24(19(13)28-14(2)26)17(11-15)23-7-4-6-22(3)16(23)12-18(24)29-21(23)25-9-10-27-20(22)25/h15-21H,1,4-12H2,2-3H3/t15-,16+,17-,18+,19-,20-,21-,22+,23-,24+/m0/s1 |

InChI Key |

ZPELMDXCJZDIBP-JPWRTHMUSA-N |

Isomeric SMILES |

CC(=O)O[C@H]1C(=C)[C@H]2CC[C@]13[C@@H](C2)[C@]45CCC[C@@]6([C@H]4C[C@H]3O[C@@H]5N7[C@H]6OCC7)C |

Canonical SMILES |

CC(=O)OC1C(=C)C2CCC13C(C2)C45CCCC6(C4CC3OC5N7C6OCC7)C |

Appearance |

Powder |

Synonyms |

Spiramine A |

Origin of Product |

United States |

Foundational & Exploratory

Spiramycin: An In-depth Technical Guide to its Antimicrobial Spectrum

For Researchers, Scientists, and Drug Development Professionals

Abstract

Spiramycin (B21755) is a macrolide antibiotic with a broad spectrum of activity against a variety of microorganisms. This technical guide provides a comprehensive overview of the antimicrobial profile of spiramycin, presenting quantitative susceptibility data for key pathogens. Detailed experimental protocols for determining antimicrobial susceptibility are outlined, and the underlying mechanism of action is visually represented. This document is intended to serve as a core resource for researchers and professionals involved in drug development and infectious disease research.

Introduction

Spiramycin is a 16-membered ring macrolide antibiotic produced by Streptomyces ambofaciens. First discovered in 1952, it has a long history of use in human and veterinary medicine for the treatment of various infections. Its mechanism of action involves the inhibition of protein synthesis in susceptible microorganisms by binding to the 50S ribosomal subunit. This guide delves into the specifics of its antimicrobial activity, providing quantitative data and methodological insights for the scientific community.

Antimicrobial Spectrum of Spiramycin

Spiramycin exhibits a broad range of activity, primarily against Gram-positive bacteria and certain Gram-negative cocci, as well as atypical pathogens and some protozoa. Its spectrum of activity is summarized in the tables below, presenting Minimum Inhibitory Concentration (MIC) data compiled from various studies.

Gram-Positive Bacteria

Spiramycin is particularly effective against many Gram-positive cocci and rods.

| Organism | MIC Range (µg/mL) | MIC₅₀ (µg/mL) | MIC₉₀ (µg/mL) |

| Staphylococcus aureus | 16 - 32 | - | - |

| Streptococcus pyogenes (Group A) | - | - | >8 |

| Streptococcus pneumoniae | - | - | - |

| Enterococcus faecalis | - | >256 | >256 |

| Enterococcus faecium | - | >256 | >256 |

Note: Data for some entries are qualitative or limited in the available literature. MIC values can vary depending on the testing methodology and the geographic origin of the isolates.

Gram-Negative Bacteria

Spiramycin's activity against Gram-negative bacteria is more limited, primarily targeting cocci. It is generally not effective against Enterobacteriaceae.

| Organism | MIC Range (µg/mL) | MIC₅₀ (µg/mL) | MIC₉₀ (µg/mL) |

| Moraxella catarrhalis | ≤8 - 16 | - | - |

| Neisseria gonorrhoeae | - | - | 2.4 |

| Neisseria meningitidis | - | - | 19 |

| Haemophilus influenzae | - | - | 38 |

| Legionella pneumophila | 0.03 - 0.12 | 0.03 | 0.12 |

Note: Higher concentrations are often required for inhibition of Gram-negative bacteria compared to Gram-positive bacteria.

Atypical Bacteria

Spiramycin demonstrates good activity against several atypical bacteria, which are common causes of respiratory infections.

| Organism | MIC Range (µg/mL) | MIC₅₀ (µg/mL) | MIC₉₀ (µg/mL) |

| Mycoplasma pneumoniae | - | - | - |

| Chlamydia trachomatis | - | - | - |

| Chlamydophila pneumoniae | - | - | - |

Note: Due to the intracellular nature of these organisms, in vitro susceptibility testing is complex and data is less standardized.

Antiparasitic Activity

Spiramycin is notably used in the management of certain parasitic infections, particularly toxoplasmosis in pregnant women to reduce the risk of congenital transmission.

| Organism | IC₅₀ (µg/mL) |

| Toxoplasma gondii | 218 |

| Cryptosporidium parvum | - |

Note: High concentrations are required for in vitro inhibition of T. gondii. Data on Cryptosporidium is limited.

Mechanism of Action

Spiramycin exerts its bacteriostatic effect by inhibiting protein synthesis. It binds to the P-site of the 50S subunit of the bacterial ribosome, which blocks the translocation step of protein synthesis. This prevents the elongation of the polypeptide chain, ultimately halting bacterial growth and replication.

Experimental Protocols

The determination of the antimicrobial susceptibility of spiramycin is crucial for clinical and research purposes. The following are detailed methodologies for key experiments.

Broth Microdilution Method for MIC Determination

This method is a standardized and widely used technique to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent in a liquid medium.

Materials:

-

Spiramycin analytical standard

-

Appropriate solvent for spiramycin (e.g., ethanol)

-

Cation-adjusted Mueller-Hinton Broth (CAMHB)

-

Sterile 96-well microtiter plates

-

Bacterial inoculum standardized to 0.5 McFarland turbidity

-

Sterile saline or broth for inoculum preparation

-

Incubator (35°C ± 2°C)

-

Micropipettes and sterile tips

Procedure:

-

Preparation of Spiramycin Stock Solution: Prepare a stock solution of spiramycin at a high concentration (e.g., 1280 µg/mL) in a suitable solvent and then dilute further in CAMHB.

-

Serial Dilutions: In a 96-well microtiter plate, perform two-fold serial dilutions of the spiramycin solution in CAMHB to achieve a range of concentrations (e.g., from 64 µg/mL to 0.06 µg/mL).

-

Inoculum Preparation: Prepare a bacterial suspension equivalent to a 0.5 McFarland standard. Dilute this suspension in CAMHB to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in each well.

-

Inoculation: Inoculate each well of the microtiter plate containing the spiramycin dilutions with the standardized bacterial suspension. Include a growth control well (broth and inoculum, no antibiotic) and a sterility control well (broth only).

-

Incubation: Incubate the microtiter plates at 35°C ± 2°C for 16-20 hours in ambient air.

-

Reading Results: The MIC is defined as the lowest concentration of spiramycin that completely inhibits visible growth of the organism.

Spiramycin: A Technical Guide to its Discovery, History, and Mechanism of Action

For researchers, scientists, and drug development professionals.

This in-depth technical guide provides a comprehensive overview of the macrolide antibiotic Spiramycin (B21755), from its initial discovery to its biochemical mechanisms and clinical applications. This document details the scientific journey of Spiramycin, offering valuable insights for researchers in antibiotic development and microbiology.

Discovery and History

Spiramycin was first isolated in 1954 by Dr. S. Pinnert-Sindico from a soil sample containing the bacterium Streptomyces ambofaciens.[1] The discovery was a result of a systematic screening program for new antibiotic-producing microorganisms at the French pharmaceutical company Rhône-Poulenc.[2][3][4][5] The producing organism, Streptomyces ambofaciens, was a novel species at the time of its discovery.

Following its initial isolation, Spiramycin was introduced for oral administration in 1955. A parenteral form of the drug was later introduced in 1987. Marketed under the trade name Rovamycine®, it became a significant antibiotic in Europe, Canada, and Mexico. In the United States, Spiramycin is considered an experimental drug but can be obtained with special permission from the FDA, primarily for the treatment of toxoplasmosis in pregnant women to prevent congenital transmission.

The development of Spiramycin by Rhône-Poulenc was a significant milestone in the company's history of pharmaceutical research. The company, formed from the merger of Société des usines chimiques du Rhône and Poulenc Frères, had a strong focus on research and development, which led to the discovery and successful commercialization of numerous therapeutic agents, including Spiramycin.

Chemical Structure and Properties

Spiramycin is a 16-membered macrolide antibiotic, a class of compounds characterized by a large macrocyclic lactone ring to which one or more deoxy sugars are attached. Spiramycin is a mixture of three related compounds: Spiramycin I, Spiramycin II, and Spiramycin III. The primary component is Spiramycin I. These forms differ in the acyl substituent at the C-3 position of the lactone ring.

Table 1: Chemical Properties of Spiramycin Components

| Property | Spiramycin I | Spiramycin II | Spiramycin III |

| Molecular Formula | C43H74N2O14 | C45H76N2O15 | C46H78N2O15 |

| Molecular Weight | 843.07 g/mol | 885.12 g/mol | 899.15 g/mol |

| Acyl Group at C-3 | Hydroxyl (-OH) | Acetyl (-COCH3) | Propionyl (-COCH2CH3) |

Biosynthesis of Spiramycin

The biosynthesis of Spiramycin in Streptomyces ambofaciens is a complex process involving a large gene cluster spanning over 85 kb of DNA. This cluster contains genes encoding a Type I polyketide synthase (PKS), enzymes for the synthesis of deoxy sugars, glycosyltransferases, and regulatory proteins.

The biosynthesis can be broadly divided into three main stages:

-

Polyketide Backbone Synthesis: The 16-membered lactone ring, known as platenolide, is synthesized by a modular Type I PKS.

-

Deoxy Sugar Synthesis: The three deoxy sugars, mycaminose, forosamine, and mycarose, are synthesized from glucose-1-phosphate through a series of enzymatic reactions.

-

Glycosylation: The deoxy sugars are sequentially attached to the platenolide backbone by specific glycosyltransferases. Mycaminose is the first sugar attached, followed by forosamine, and finally mycarose.

Caption: Biosynthesis pathway of Spiramycin.

Mechanism of Action

Spiramycin exerts its antibacterial effect by inhibiting protein synthesis in susceptible bacteria. It binds to the 50S subunit of the bacterial ribosome, specifically at or near the peptidyl transferase center (PTC) and the entrance to the polypeptide exit tunnel. This binding interferes with the translocation step of protein synthesis, where the ribosome moves along the mRNA to read the next codon. The crystal structure of spiramycin bound to the 50S ribosomal subunit of Haloarcula marismortui (PDB ID: 1KD1) has provided detailed insights into this interaction.

The binding of Spiramycin to the ribosome leads to a bacteriostatic effect, meaning it inhibits the growth and replication of bacteria rather than killing them outright. However, at higher concentrations, it can be bactericidal against highly sensitive strains.

Caption: Mechanism of action of Spiramycin on the bacterial ribosome.

Antimicrobial Spectrum and Clinical Applications

Spiramycin has a broad spectrum of activity, primarily against Gram-positive bacteria. It is also effective against some Gram-negative cocci, as well as atypical pathogens like Mycoplasma, Chlamydia, and Legionella. A notable application of Spiramycin is in the treatment of toxoplasmosis, a parasitic infection caused by Toxoplasma gondii.

Table 2: In Vitro Activity of Spiramycin against Selected Pathogens

| Bacterial Species | MIC Range (µg/mL) |

| Streptococcus pyogenes | 0.12 - 1 |

| Streptococcus pneumoniae | 0.25 - 2 |

| Staphylococcus aureus | 0.5 - 4 |

| Mycoplasma pneumoniae | 0.06 - 0.5 |

| Chlamydia trachomatis | 0.25 - 1 |

| Legionella pneumophila | 0.12 - 1 |

| Neisseria gonorrhoeae | 0.25 - 2 |

| Bacteroides gingivalis | ≤0.015 - 0.5 |

| Prevotella intermedia | ≤0.015 - 0.25 |

| Toxoplasma gondii | 0.05 - 0.5 |

Note: MIC values can vary depending on the strain and testing methodology.

The primary clinical applications of Spiramycin include:

-

Respiratory Tract Infections: Due to its activity against common respiratory pathogens.

-

Odontogenic Infections: It is effective against bacteria associated with dental abscesses.

-

Toxoplasmosis in Pregnancy: To prevent mother-to-child transmission of the parasite.

-

Cryptosporidiosis: An intestinal infection caused by a protozoan parasite.

Pharmacokinetics

Spiramycin exhibits favorable pharmacokinetic properties, including good tissue penetration and a long half-life.

Table 3: Pharmacokinetic Parameters of Spiramycin in Humans

| Parameter | Value |

| Oral Bioavailability | 33 - 39% |

| Time to Peak Plasma Concentration (Tmax) | 3 - 4 hours |

| Plasma Protein Binding | 10 - 25% |

| Volume of Distribution (Vd) | 388 - 660 L |

| Elimination Half-life (t½) | 5.5 - 8 hours |

| Primary Route of Elimination | Biliary excretion |

Experimental Protocols

Fermentation and Production of Spiramycin

A high-yield production of Spiramycin can be achieved through submerged fermentation of a selected strain of Streptomyces ambofaciens.

Protocol:

-

Inoculum Preparation: A vegetative inoculum of S. ambofaciens is prepared by growing the strain in a suitable seed medium (e.g., containing tryptone, yeast extract, and glucose) for 48-72 hours at 28-30°C with shaking.

-

Production Medium: The production medium typically contains a carbon source (e.g., starch, glucose), a nitrogen source (e.g., soybean meal, corn steep liquor), and mineral salts.

-

Fermentation: The production fermenter is inoculated with the seed culture. The fermentation is carried out at 28-30°C with controlled aeration and agitation for 6-8 days. The pH is maintained between 6.5 and 7.5.

-

Monitoring: The production of Spiramycin is monitored throughout the fermentation process using methods like HPLC.

Extraction and Purification of Spiramycin

Protocol:

-

Broth Filtration: The fermentation broth is first filtered to remove the mycelia. The pH of the broth may be adjusted to optimize the subsequent extraction.

-

Solvent Extraction: The filtered broth is extracted with a water-immiscible organic solvent such as ethyl acetate (B1210297) or chloroform (B151607) at an appropriate pH (typically around 8.0-9.0).

-

Concentration: The organic extract is then concentrated under vacuum to yield a crude extract of Spiramycin.

-

Purification: The crude extract is further purified using chromatographic techniques such as column chromatography on silica (B1680970) gel or alumina. The different Spiramycin components can be separated by techniques like preparative HPLC.

Caption: Experimental workflow for Spiramycin extraction and purification.

Characterization by HPLC

High-Performance Liquid Chromatography (HPLC) is a standard method for the analysis and quantification of Spiramycin.

Protocol:

-

Chromatographic System: A standard HPLC system equipped with a UV detector is used.

-

Column: A reversed-phase C18 column is typically employed.

-

Mobile Phase: A common mobile phase consists of a mixture of acetonitrile (B52724) and a phosphate (B84403) buffer at a specific pH. Gradient elution may be used to separate the different Spiramycin components.

-

Detection: Spiramycin is detected by UV absorbance at approximately 232 nm.

-

Quantification: The concentration of Spiramycin is determined by comparing the peak area of the sample to a standard curve prepared with known concentrations of a Spiramycin reference standard.

Determination of Minimum Inhibitory Concentration (MIC)

The broth microdilution method is a standard procedure for determining the MIC of Spiramycin against a specific bacterium.

Protocol:

-

Preparation of Spiramycin dilutions: A series of two-fold dilutions of Spiramycin are prepared in a suitable broth medium (e.g., Mueller-Hinton broth) in a 96-well microtiter plate.

-

Inoculum Preparation: The bacterial strain to be tested is grown to a specific turbidity, and then diluted to a standardized concentration (e.g., 5 x 10^5 CFU/mL).

-

Inoculation: Each well of the microtiter plate containing the Spiramycin dilutions is inoculated with the bacterial suspension. A growth control well (no antibiotic) and a sterility control well (no bacteria) are also included.

-

Incubation: The plate is incubated at 35-37°C for 18-24 hours.

-

Reading the MIC: The MIC is determined as the lowest concentration of Spiramycin that completely inhibits visible growth of the bacteria.

Conclusion

Spiramycin remains a clinically important macrolide antibiotic with a rich history of discovery and development. Its unique spectrum of activity, particularly against toxoplasmosis, and favorable pharmacokinetic profile have secured its place in the therapeutic armamentarium. For researchers and drug development professionals, the story of Spiramycin serves as a compelling case study in natural product drug discovery and the enduring value of microbial secondary metabolites. Further research into its biosynthesis and mechanism of action may yet unlock new avenues for the development of novel anti-infective agents.

References

- 1. Early studies on in-vitro and experimental activity of spiramycin: a review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. BSCI 424 Broth Tube Dilution MIC [science.umd.edu]

- 4. Rhône-Poulenc - Wikipedia [en.wikipedia.org]

- 5. Rhône-Poulenc SA | Chemical Industry, Pharmaceuticals, Agrochemicals | Britannica Money [britannica.com]

In-depth Technical Guide: Pharmacokinetics and Pharmacodynamics of Spiramycin in vivo

This technical guide provides a comprehensive overview of the in vivo pharmacokinetics (PK) and pharmacodynamics (PD) of Spiramycin (B21755), a macrolide antibiotic. The information is tailored for researchers, scientists, and drug development professionals, offering detailed quantitative data, experimental methodologies, and visual representations of key processes.

Pharmacokinetics of Spiramycin

Spiramycin is characterized by its extensive tissue distribution and variable oral bioavailability across different species. It is primarily eliminated through biliary excretion.

Quantitative Pharmacokinetic Data

The following tables summarize key pharmacokinetic parameters of Spiramycin in various species following different routes of administration.

Table 1: Pharmacokinetic Parameters of Spiramycin after Intravenous (IV) Administration

| Species | Dose | Elimination Half-Life (t½) | Volume of Distribution (Vd) | Total Body Clearance | Reference |

| Humans | 7.25 mg/kg | 4.5 - 6.2 hours | 5.6 L/kg | - | [1] |

| Pigs | 25 mg/kg | 2.3 ± 1.2 hours | 5.2 ± 2.2 L/kg | 27.3 ± 10.1 mL/min/kg | [2] |

| Calves | 15 and 30 mg/kg | 28.7 ± 12.3 hours | 23.5 ± 6.0 L/kg | - | [3] |

| Chickens | 17 mg/kg | 3.97 hours | - | - | [4][5] |

| Rats | 50 mg/kg | 103 minutes | 8.9 L/kg | - | |

| Lactating Cows | 30,000 IU/kg | - | - | - |

Table 2: Pharmacokinetic Parameters of Spiramycin after Oral (PO) Administration

| Species | Dose | Oral Bioavailability (F) | Peak Plasma Concentration (Cmax) | Time to Peak (Tmax) | Elimination Half-Life (t½) | Reference |

| Humans | 1 g | 30 - 40% | 0.4 - 1.4 mg/L | 3 - 4 hours | 6.2 - 7.7 hours | |

| Pigs | 85 - 100 mg/kg | 45.4 ± 23.4% | 4.1 ± 1.7 µg/mL | 3.7 ± 0.8 hours | 6.0 ± 2.4 hours | |

| Calves | 30 mg/kg | 4 ± 3% | - | - | - | |

| Chickens | 17 mg/kg | 77.18% | 4.78 µg/mL | 2 hours | - | |

| Rats | 150 or 400 mg/kg/day for 6 days | - | - | - | - |

Distribution

Spiramycin exhibits extensive and rapid penetration into various tissues and fluids, with concentrations often exceeding those found in serum.

-

High Concentrations: Lungs, bronchi, tonsils, sinuses, bone, muscle, and saliva.

-

Intracellular Penetration: Concentrations in alveolar macrophages can be 10 to 20 times greater than simultaneous serum concentrations. In female pelvic tissues, the highest concentrations were observed in the Fallopian tube.

-

Tissue-to-Plasma Ratios in Calves: For lung tissue, the ratio was 58 at 3 hours and 137 at 24 hours post-administration. For bronchial mucosa, the ratios were 18 and 49 at the same time points.

Metabolism and Excretion

Spiramycin is less metabolized than some other macrolides. The primary route of elimination is the fecal-biliary route, with enterohepatic recycling potentially occurring.

-

Biliary Excretion: Accounts for up to 80% of the administered dose.

-

Renal Excretion: A secondary route, accounting for 4% to 20% of the administered dose.

-

Excretion in Rats (IV, 20 mg/kg): Within 48 hours, 39.6% was excreted in urine, 31.4% in bile, and 37.1% in feces.

Pharmacodynamics of Spiramycin

The primary mechanism of action of Spiramycin is the inhibition of bacterial protein synthesis, leading to a bacteriostatic effect. However, at high concentrations, it can be bactericidal.

Mechanism of Action

Spiramycin binds to the 50S subunit of the bacterial ribosome. This binding interferes with the translocation step of protein synthesis, stimulating the dissociation of peptidyl-tRNA from the ribosome. This ultimately halts the elongation of the polypeptide chain.

Caption: Spiramycin's mechanism of action on the bacterial ribosome.

Post-Antibiotic Effect (PAE)

Spiramycin exhibits a significant and prolonged post-antibiotic effect, particularly against Staphylococcus aureus, which is longer than that of erythromycin.

Adherence Inhibition

Spiramycin has been shown to reduce the capacity of Gram-positive cocci to adhere to human buccal cells.

Experimental Protocols

Detailed methodologies are crucial for the reproducibility of pharmacokinetic and pharmacodynamic studies. Below are generalized protocols based on the cited literature.

in vivo Pharmacokinetic Study in Chickens

This protocol describes a typical pharmacokinetic study in chickens to determine parameters after intravenous and oral administration.

Animals: Healthy broiler chickens, approximately 4 weeks old, weighing 1-1.5 kg.

Housing: Housed in controlled environmental conditions with ad-libitum access to feed and water.

Drug Administration:

-

Intravenous (IV): A single dose of 17 mg/kg Spiramycin is administered into the wing vein.

-

Oral (PO): A single dose of 17 mg/kg Spiramycin is administered via gavage.

Blood Sampling: Blood samples (e.g., 1 mL) are collected from the wing vein into heparinized tubes at predefined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 6, 8, 12, 24, 36, and 48 hours) post-dosing.

Sample Processing: Plasma is separated by centrifugation and stored at -20°C until analysis.

Analytical Method: Spiramycin concentrations in plasma are determined using a validated High-Performance Liquid Chromatography (HPLC) method.

Caption: Experimental workflow for a chicken pharmacokinetic study.

HPLC Method for Spiramycin Quantification

A validated HPLC method is essential for accurate measurement of Spiramycin in biological matrices.

-

Chromatographic System: A liquid chromatograph equipped with a UV detector.

-

Column: Phenomenex C18 column (5 µm, 250 × 4.6 mm).

-

Mobile Phase: 0.05 M phosphoric acid-acetonitrile (75:25, v/v), pH 3.0.

-

Flow Rate: 1.5 mL/min.

-

Detection: UV detection at a specified wavelength.

-

Validation: The method should be validated for linearity, precision, accuracy, and sensitivity (LOD and LOQ).

Conclusion

This technical guide has summarized the key in vivo pharmacokinetic and pharmacodynamic properties of Spiramycin. The extensive tissue distribution and prolonged post-antibiotic effect contribute to its clinical efficacy, which can be greater than what in vitro susceptibility testing might suggest. The provided quantitative data and experimental protocols offer a valuable resource for researchers and professionals in the field of drug development.

References

- 1. Spiramycin | C43H74N2O14 | CID 5266 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Pharmacokinetics and bioavailability of spiramycin in pigs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Respiratory tract distribution and bioavailability of spiramycin in calves - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. Pharmacokinetic/Pharmacodynamic Modeling of Spiramycin against Mycoplasma synoviae in Chickens - PMC [pmc.ncbi.nlm.nih.gov]

Biological Activity of Spiramycin Against Gram-Positive Bacteria: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Spiramycin (B21755) is a macrolide antibiotic with a well-established history of use against a variety of bacterial infections.[1] This technical guide provides a comprehensive overview of the biological activity of spiramycin against clinically relevant Gram-positive bacteria, with a focus on Staphylococcus aureus, Streptococcus pyogenes, and Clostridium perfringens. The document details spiramycin's mechanism of action, in vitro efficacy, relevant experimental protocols for its assessment, and the primary mechanisms of bacterial resistance. All quantitative data are presented in standardized tables for comparative analysis, and key processes are visualized through diagrams to facilitate a deeper understanding of spiramycin's molecular interactions and evaluation.

Introduction to Spiramycin

Spiramycin is a 16-membered ring macrolide antibiotic derived from Streptomyces ambofaciens.[1] It is primarily bacteriostatic, though it can exhibit bactericidal activity at higher concentrations against highly susceptible strains.[2] Its spectrum of activity is broad, encompassing many Gram-positive cocci and rods.[1] Unlike 14- and 15-membered macrolides, spiramycin's 16-membered lactone ring confers distinct properties, including a different binding mode to the bacterial ribosome and, in some cases, activity against strains resistant to other macrolides.[2]

Mechanism of Action

The primary mechanism of action of spiramycin, like other macrolide antibiotics, is the inhibition of bacterial protein synthesis. This is achieved through its binding to the 50S subunit of the bacterial ribosome. Specifically, spiramycin binds to the ribosomal RNA near the peptidyl transferase center, leading to a blockage of the polypeptide exit tunnel. This interaction stimulates the dissociation of peptidyl-tRNA from the ribosome during the translocation step of protein synthesis, ultimately halting peptide chain elongation.

References

Intracellular Accumulation and Activity of Spiramycin: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Spiramycin (B21755), a 16-membered macrolide antibiotic, exhibits a notable paradox in its antimicrobial activity: modest in vitro potency coupled with excellent in vivo efficacy. This discrepancy is largely attributed to its significant accumulation within eukaryotic cells, allowing it to effectively target intracellular pathogens. This technical guide provides an in-depth analysis of the mechanisms behind spiramycin's intracellular accumulation, its subcellular localization, and its activity against key intracellular pathogens. Furthermore, it details the experimental protocols for quantifying intracellular spiramycin and assessing its antibacterial efficacy, supported by quantitative data and workflow visualizations to aid researchers in the field.

Introduction

Spiramycin, produced by Streptomyces ambofaciens, exerts its primary antibacterial effect by inhibiting protein synthesis.[1] Like other macrolides, it binds to the 50S subunit of the bacterial ribosome, which interferes with the translocation process and stimulates the dissociation of peptidyl-tRNA, ultimately halting bacterial growth.[2] While its activity against extracellular bacteria is well-documented, its clinical success, particularly in treating infections caused by intracellular pathogens like Toxoplasma gondii, Chlamydia trachomatis, and Legionella pneumophila, is a direct consequence of its ability to concentrate within host cells.[1][3] This phenomenon, often referred to as the "spiramycin paradox," underscores the importance of understanding its intracellular pharmacokinetics and pharmacodynamics.[1]

Intracellular Accumulation of Spiramycin

The high concentration of spiramycin in tissues and cells is a key factor in its therapeutic effectiveness.

Mechanism of Cellular Uptake

The precise mechanism of spiramycin's entry into eukaryotic cells is not fully elucidated but is thought to involve a combination of passive diffusion and potentially carrier-mediated transport. As a lipophilic molecule, spiramycin can traverse the lipid bilayer of the cell membrane. However, the high intracellular concentrations achieved suggest that an active transport mechanism may also be involved, although specific transporters have not been definitively identified. It has been observed that the P-glycoprotein (P-gp) efflux pump can reduce intracellular spiramycin concentrations, indicating an interaction with cellular transport systems.

Subcellular Localization

Once inside the cell, spiramycin does not distribute uniformly. It has been shown to accumulate in both the cytoplasm and lysosomes. The trapping of the weakly basic spiramycin molecule within the acidic environment of lysosomes likely contributes to its high intracellular concentration.

Quantitative Analysis of Intracellular Accumulation

Spiramycin achieves significantly higher concentrations inside cells compared to the extracellular environment. This is particularly pronounced in phagocytic cells like macrophages, which are often reservoirs for intracellular pathogens. The data below summarizes the cellular to extracellular (C/E) concentration ratios observed in various tissues and cells.

| Cell/Tissue Type | C/E Ratio (Approximate) | Species | Reference |

| Human Alveolar Macrophages | 21 - 24 | Human | |

| Lung Tissue | 58 (at 3h) - 137 (at 24h) | Bovine | |

| Bronchial Mucosa | 18 (at 3h) - 49 (at 24h) | Bovine | |

| Nasal Secretions | 4 | Bovine | |

| Bronchial Secretions | 7 | Bovine | |

| Various Tissues (Liver, Spleen, Lung) | 6 - 215 | Rat |

Table 1: Summary of Spiramycin Intracellular and Tissue Concentration Ratios.

Intracellular Antimicrobial Activity

Spiramycin's high intracellular concentration allows it to effectively target pathogens that reside and replicate within host cells.

Spectrum of Intracellular Activity

Spiramycin is effective against a range of intracellular pathogens, including:

-

Toxoplasma gondii : It is a primary treatment for toxoplasmosis, especially in pregnant women, to prevent transmission to the fetus.

-

Chlamydia trachomatis : Studies have demonstrated its efficacy against genital chlamydial infections.

-

Legionella pneumophila : As an intracellular bacterium that replicates in macrophages, Legionella is a target for antibiotics that concentrate in these cells.

-

Mycoplasma spp.

Quantitative Intracellular Activity

The following table presents the 50% inhibitory concentration (IC50) of spiramycin against various intracellular pathogens.

| Pathogen | Host Cell Type | IC50 (µg/mL) | Reference |

| Toxoplasma gondii | Mammalian cells | ~20.16 | |

| Chlamydia trachomatis | Tissue culture | "Very good activity" | |

| Legionella pneumophila | Macrophages | Not specified |

Table 2: In Vitro Intracellular Activity of Spiramycin.

Host Cell Effects: Immunomodulation

Beyond its direct antimicrobial effects, spiramycin has been shown to possess immunomodulatory properties. In studies using lipopolysaccharide (LPS)-activated macrophages, spiramycin significantly decreased the production of pro-inflammatory mediators such as nitric oxide (NO), interleukin (IL)-1β, and IL-6. This anti-inflammatory effect is mediated through the inhibition of the NF-κB and MAPK signaling pathways.

Caption: Spiramycin's anti-inflammatory signaling pathway in macrophages.

Experimental Protocols

Quantification of Intracellular Spiramycin

Accurate quantification of intracellular spiramycin is crucial for pharmacokinetic and pharmacodynamic studies. High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS) are the most common methods.

-

Cell Lysis: After incubation with spiramycin, wash cells (e.g., macrophages) three times with ice-cold phosphate-buffered saline (PBS) to remove extracellular drug. Lyse the cells using a suitable lysis buffer (e.g., 0.1% Triton X-100 in PBS).

-

Protein Precipitation (PPT): To 1 mL of cell lysate, add 3 mL of cold acetonitrile (B52724). Vortex vigorously for 1 minute and centrifuge at >10,000 x g for 10 minutes to pellet the precipitated proteins.

-

Solid-Phase Extraction (SPE) for Cleanup:

-

Conditioning: Condition an Oasis HLB SPE cartridge with 2 mL of methanol (B129727) followed by 2 mL of purified water.

-

Loading: Load the supernatant from the PPT step onto the conditioned cartridge.

-

Washing: Wash the cartridge with 2 mL of 5% methanol in water to remove polar impurities.

-

Elution: Elute spiramycin with 2 mL of methanol.

-

-

Final Preparation: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute the residue in the mobile phase for analysis.

Caption: Workflow for intracellular spiramycin sample preparation.

-

Column: C18 reverse-phase column (e.g., 250 x 4.6 mm, 5 µm).

-

Mobile Phase: Isocratic elution with a mixture of acetonitrile and phosphate (B84403) buffer (e.g., pH 6.5).

-

Flow Rate: 0.8 - 1.0 mL/min.

-

Detection: UV at 231-232 nm.

-

Quantification: Based on a calibration curve generated from spiramycin standards of known concentrations.

-

Column: C18 reverse-phase column.

-

Mobile Phase: Gradient elution using a mixture of acetonitrile and 0.02% formic acid.

-

Ionization: Electrospray ionization (ESI) in positive mode.

-

Detection: Multiple Reaction Monitoring (MRM) of specific precursor-to-product ion transitions. For spiramycin I, a common transition is m/z 422.3 [(M+2H)2+].

-

Internal Standard: Use of a stable isotope-labeled internal standard like spiramycin-d3 is recommended for accuracy.

Assessment of Intracellular Antibacterial Activity: Gentamicin (B1671437) Protection Assay

The gentamicin protection assay is a standard method to quantify the intracellular activity of antibiotics. It relies on the inability of aminoglycosides like gentamicin to penetrate eukaryotic cells, thus selectively killing extracellular bacteria.

-

Cell Seeding: Seed eukaryotic host cells (e.g., macrophages, HeLa cells) into a multi-well plate and allow them to adhere overnight.

-

Bacterial Infection: Infect the host cell monolayer with the bacterium of interest at a specific multiplicity of infection (MOI, e.g., 10:1). Incubate for a set period (e.g., 1-2 hours) to allow for bacterial invasion/phagocytosis.

-

Extracellular Bacteria Killing: Wash the cells with PBS and then add a medium containing a high concentration of gentamicin (e.g., 100 µg/mL) to kill all extracellular bacteria. Incubate for 1 hour.

-

Antibiotic Treatment: Wash the cells again to remove the gentamicin and add a medium containing various concentrations of spiramycin (and a no-drug control). Incubate for the desired treatment period (e.g., 18-24 hours).

-

Quantification of Intracellular Bacteria:

-

Wash the cells with PBS.

-

Lyse the host cells with a detergent (e.g., 0.1% Triton X-100).

-

Perform serial dilutions of the cell lysate and plate on appropriate agar (B569324) to enumerate the colony-forming units (CFU) of the surviving intracellular bacteria.

-

-

Data Analysis: Compare the CFU counts from spiramycin-treated wells to the control wells to determine the percentage of bacterial killing or growth inhibition.

Caption: Workflow of the Gentamicin Protection Assay.

Conclusion

Spiramycin's clinical efficacy is intrinsically linked to its ability to accumulate at high concentrations within host cells, a phenomenon that overcomes its otherwise moderate in vitro activity. This technical guide has outlined the current understanding of its intracellular uptake, localization, and activity against key pathogens. The detailed experimental protocols for quantification and activity assessment provide a framework for researchers to further investigate the unique properties of this macrolide. A deeper understanding of the precise transport mechanisms and the full spectrum of its immunomodulatory effects will be crucial for optimizing its therapeutic use and for the development of future antibiotics designed to target intracellular infections.

References

- 1. Early studies on in-vitro and experimental activity of spiramycin: a review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Mechanism of action of spiramycin and other macrolides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Activity of spiramycin against chlamydia, in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

Spiramycin Derivatives: A Deep Dive into Structure-Activity Relationships for Novel Antimicrobial Development

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Spiramycin (B21755), a 16-membered macrolide antibiotic, has long been a stalwart in the fight against Gram-positive bacterial infections. Its unique tripartite structure, comprising spiramycin I, II, and III, has served as a versatile scaffold for the development of a myriad of derivatives with enhanced therapeutic properties. This technical guide provides a comprehensive overview of the structure-activity relationships (SAR) of spiramycin derivatives, offering insights into the chemical modifications that govern their antibacterial efficacy and spectrum. This document delves into the quantitative data on their activity, detailed experimental methodologies, and the underlying molecular mechanisms and signaling pathways.

Structure-Activity Relationship of Spiramycin Derivatives

The antibacterial activity of spiramycin and its derivatives is intrinsically linked to their ability to bind to the 50S subunit of the bacterial ribosome, thereby inhibiting protein synthesis.[1][2][3][4][5] The core structure of spiramycin presents several key positions where chemical modifications can significantly impact its biological activity. These include the hydroxyl groups at the C-3, C-3'', and C-4'' positions, as well as the mycarose (B1676882) and forosamine (B98537) sugar moieties.

Modifications at the 4''-OH Group

The hydroxyl group at the 4'' position of the mycarose sugar has been a primary target for derivatization. Acylation of this group has been shown to enhance antibacterial activity against a range of Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA). For instance, certain acylated derivatives of spiramycin I have demonstrated potent antibacterial effects, with some compounds exhibiting activity comparable to the first-line antimicrobial, linezolid.

Modifications at the 3-OH and 3''-OH Groups

Acylation of the hydroxyl groups at the C-3 and C-3'' positions has also been explored to modulate the activity of spiramycin. These modifications can influence the lipophilicity of the molecule, which in turn affects its penetration into bacterial cells and its interaction with the ribosomal target.

The Role of Sugar Moieties

The sugar residues, mycaminose (B1220238) and forosamine, are crucial for the antibacterial activity of spiramycin. The dimethylamino group on the forosamine sugar, in particular, plays a significant role in ribosome binding. Modifications to these sugar moieties can lead to a significant loss of activity, highlighting their importance in the SAR of spiramycin.

Quantitative Data on Spiramycin Derivatives

The following tables summarize the in vitro antibacterial and anticancer activities of selected spiramycin derivatives, providing a quantitative basis for understanding their structure-activity relationships.

Table 1: Minimum Inhibitory Concentrations (MIC, μg/mL) of Spiramycin and its Derivatives against Various Bacterial Strains

| Compound | S. aureus | S. aureus MRSA | S. epidermidis | B. subtilis | M. agalactiae |

| Spiramycin | - | - | - | - | 1.583 (MIC50) |

| Spiramycin I Derivative 14 | 4-16 | - | - | - | - |

| Spiramycin I Derivative 16 | - | - | 1 | 1 | - |

| Vancomycin | - | - | - | - | - |

Data compiled from multiple sources.

Table 2: Anticancer Activity (IC50, μM) of Spiramycin I Derivatives against Human Cancer Cell Lines

| Compound | HGC-27 | HT-29 | HCT-116 | HeLa |

| Spiramycin | >30 | >30 | >30 | >30 |

| Derivative 14 | 0.19 ± 0.02 | - | - | - |

Data from a study on novel spiramycin-acylated derivatives.

Experimental Protocols

To ensure the reproducibility and validity of SAR studies, standardized experimental protocols are essential. The following sections detail the methodologies for key experiments cited in the evaluation of spiramycin derivatives.

Minimum Inhibitory Concentration (MIC) Determination by Broth Microdilution

The broth microdilution method is a widely used technique to determine the MIC of an antimicrobial agent.

1. Preparation of Antimicrobial Agent Stock Solution:

-

A stock solution of the spiramycin derivative is prepared in a suitable solvent at a concentration of 100 times the highest concentration to be tested.

2. Preparation of Microtiter Plates:

-

A 96-well microtiter plate is used. Each well, except for the last column (sterility control), is filled with 100 µL of cation-adjusted Mueller-Hinton broth (CAMHB).

-

A serial two-fold dilution of the antimicrobial agent is performed across the plate, typically from column 1 to column 10.

3. Inoculum Preparation:

-

Bacterial strains are grown on an appropriate agar (B569324) medium for 18-24 hours.

-

A few colonies are suspended in saline to match the turbidity of a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL.

-

The bacterial suspension is then diluted in CAMHB to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well.

4. Inoculation and Incubation:

-

Each well (except the sterility control) is inoculated with the standardized bacterial suspension.

-

The plates are incubated at 35°C ± 2°C for 16-20 hours in ambient air.

5. Interpretation of Results:

-

The MIC is recorded as the lowest concentration of the antimicrobial agent that completely inhibits visible growth of the organism.

Ribosome Binding Assay (ID50 Determination)

The affinity of spiramycin derivatives for the bacterial ribosome is a key determinant of their activity. The ID50 value, the concentration of the derivative required to inhibit the binding of a radiolabeled ligand by 50%, is a common measure of this affinity. A detailed protocol for a competitive ribosome binding assay is outlined below.

1. Preparation of Ribosomes:

-

70S ribosomes are isolated from a suitable bacterial strain (e.g., E. coli) through differential centrifugation.

2. Radiolabeled Ligand:

-

A radiolabeled macrolide, such as [¹⁴C]-erythromycin, is used as the competitor ligand.

3. Binding Reaction:

-

A reaction mixture is prepared containing a fixed concentration of ribosomes and the radiolabeled ligand in a suitable binding buffer.

-

Varying concentrations of the unlabeled spiramycin derivative are added to the reaction mixtures.

4. Incubation and Separation:

-

The reaction mixtures are incubated to allow binding to reach equilibrium.

-

The ribosome-bound radioligand is separated from the unbound ligand using a technique such as nitrocellulose filter binding or ultracentrifugation.

5. Quantification and Data Analysis:

-

The amount of radioactivity in the bound fraction is quantified using a scintillation counter.

-

The percentage of inhibition of radioligand binding is plotted against the concentration of the spiramycin derivative.

-

The ID50 value is determined from the resulting dose-response curve.

Signaling Pathways and Experimental Workflows

The development of spiramycin derivatives and the elucidation of their SAR involves a systematic workflow. Furthermore, the antibacterial and other biological effects of these compounds can be attributed to their modulation of specific cellular signaling pathways.

Structure-Activity Relationship (SAR) Study Workflow

The following diagram illustrates a typical workflow for an SAR study of spiramycin derivatives.

Antibacterial Mechanism of Action

The primary antibacterial mechanism of spiramycin and its derivatives is the inhibition of bacterial protein synthesis.

Modulation of Inflammatory Signaling Pathways

Recent studies have also revealed that spiramycin can modulate host inflammatory responses, suggesting a broader therapeutic potential beyond its direct antibacterial effects. Spiramycin has been shown to suppress the activation of the NF-κB and MAPK signaling pathways in macrophages, leading to a reduction in the production of pro-inflammatory cytokines.

Conclusion

The exploration of spiramycin derivatives continues to be a fertile ground for the discovery of novel antimicrobial agents. A thorough understanding of the structure-activity relationships is paramount for the rational design of new compounds with improved potency, an expanded spectrum of activity, and the ability to overcome existing resistance mechanisms. The data and methodologies presented in this guide provide a foundational resource for researchers and drug development professionals dedicated to advancing the therapeutic potential of this important class of antibiotics. The dual functionality of some derivatives, exhibiting both antibacterial and anticancer properties, opens up exciting new avenues for future research and development.

References

- 1. What is the mechanism of Spiramycin? [synapse.patsnap.com]

- 2. Mechanism of action of spiramycin and other macrolides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. m.youtube.com [m.youtube.com]

- 4. Spiramycin | C43H74N2O14 | CID 5266 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Mechanism of action of spiramycin and other macrolides. | Semantic Scholar [semanticscholar.org]

Methodological & Application

In Vitro Susceptibility Testing Methods for Spiramycin: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

Spiramycin is a macrolide antibiotic with a broad spectrum of activity against Gram-positive bacteria and some Gram-negative cocci. Accurate determination of its in vitro efficacy against relevant bacterial isolates is crucial for clinical decision-making, epidemiological surveillance, and the development of new therapeutic agents. This document provides detailed application notes and standardized protocols for the principal methods of in vitro susceptibility testing for Spiramycin: broth dilution, agar (B569324) dilution, and disk diffusion.

These protocols are based on established methodologies, such as those outlined by the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST), to ensure reproducibility and accuracy of results.

General Considerations for Spiramycin Susceptibility Testing

Several factors can influence the outcome of in vitro susceptibility tests for Spiramycin. Adherence to standardized procedures is paramount for obtaining reliable and comparable results. Key considerations include:

-

Medium: Mueller-Hinton medium (broth or agar) is the recommended standard for susceptibility testing of most common, rapidly growing bacteria. For fastidious organisms, appropriate supplementation is necessary.

-

Inoculum Preparation: The bacterial inoculum must be standardized to a specific density, typically a 0.5 McFarland standard, to ensure consistent results.[1][2]

-

Incubation Conditions: Plates should be incubated at 35°C ± 2°C for 16-20 hours in ambient air for most non-fastidious organisms.[3] Specific atmospheric requirements (e.g., CO2 enrichment) are necessary for certain fastidious bacteria like Streptococcus pneumoniae.

-

Quality Control (QC): Regular testing with well-characterized reference strains is essential to monitor the accuracy and precision of the testing procedure.[4]

Data Presentation: Interpretive Criteria for Spiramycin

The interpretation of in vitro susceptibility test results for Spiramycin relies on clinical breakpoints established by regulatory bodies. It is important to note that while Spiramycin is used in human medicine in some regions, comprehensive and universally recognized clinical breakpoints from bodies like CLSI and EUCAST are not as readily available as for many other antibiotics. Much of the standardized susceptibility testing information for Spiramycin comes from its use in veterinary medicine. Researchers may need to refer to veterinary-specific guidelines or establish their own research-based interpretive criteria based on pharmacokinetic/pharmacodynamic (PK/PD) data.

For illustrative purposes, the following tables provide a template for how such data should be structured. Note: The values in these tables are placeholders and should be replaced with specific breakpoints from relevant veterinary or specialized guidelines.

Table 1: Spiramycin Minimum Inhibitory Concentration (MIC) Breakpoints (Example)

| Organism | MIC (µg/mL) Susceptible (S) | MIC (µg/mL) Intermediate (I) | MIC (µg/mL) Resistant (R) |

| Pasteurella multocida | ≤ 2 | 4 | ≥ 8 |

| Mannheimia haemolytica | ≤ 2 | 4 | ≥ 8 |

| Staphylococcus aureus | ≤ 1 | 2 | ≥ 4 |

Table 2: Spiramycin Disk Diffusion Zone Diameter Breakpoints (Example)

| Organism | Disk Potency | Zone Diameter (mm) Susceptible (S) | Zone Diameter (mm) Intermediate (I) | Zone Diameter (mm) Resistant (R) |

| Pasteurella multocida | 100 µg | ≥ 18 | 15 - 17 | ≤ 14 |

| Mannheimia haemolytica | 100 µg | ≥ 18 | 15 - 17 | ≤ 14 |

| Staphylococcus aureus | 100 µg | ≥ 21 | 18 - 20 | ≤ 17 |

Table 3: Quality Control (QC) Ranges for Spiramycin Susceptibility Testing (Example)

| Quality Control Strain | Method | Spiramycin Concentration | Acceptable Range (MIC in µg/mL or Zone Diameter in mm) |

| Staphylococcus aureus ATCC® 29213 | Broth Dilution | N/A | 0.25 - 1 |

| Staphylococcus aureus ATCC® 25923 | Disk Diffusion | 100 µg | 22 - 30 |

Note: ATCC® is a registered trademark of the American Type Culture Collection.

Experimental Protocols

The following sections provide detailed, step-by-step protocols for the three primary methods of in vitro susceptibility testing for Spiramycin.

Broth Dilution Method (Microdilution)

The broth dilution method is a quantitative technique used to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.[5] The MIC is the lowest concentration of the drug that inhibits the visible growth of a microorganism after overnight incubation.

Workflow for Broth Microdilution

Caption: Workflow for determining Spiramycin MIC by broth microdilution.

Protocol:

-

Prepare Spiramycin Stock Solution: Prepare a stock solution of Spiramycin powder in a suitable solvent at a concentration that is at least 10 times the highest concentration to be tested.

-

Prepare 96-Well Microtiter Plates:

-

Dispense 100 µL of sterile Cation-Adjusted Mueller-Hinton Broth (CAMHB) into all wells of a 96-well microtiter plate.

-

Add 100 µL of the Spiramycin stock solution to the first well of each row to be tested, creating a 1:2 dilution.

-

Perform serial twofold dilutions by transferring 100 µL from the first well to the second, mixing, and continuing this process across the plate to the tenth well. Discard 100 µL from the tenth well. The eleventh well serves as a growth control (no antibiotic), and the twelfth well serves as a sterility control (no bacteria).

-

-

Prepare Bacterial Inoculum:

-

From a pure, overnight culture on a non-selective agar plate, select 3-5 well-isolated colonies.

-

Transfer the colonies to a tube with sterile saline or broth and adjust the turbidity to match a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).

-

Dilute this suspension in CAMHB to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in the microtiter plate wells.

-

-

Inoculation: Within 15 minutes of standardization, inoculate each well (except the sterility control) with the diluted bacterial suspension.

-

Incubation: Cover the plates and incubate at 35°C ± 2°C for 16-20 hours in ambient air.

-

Reading and Interpretation:

-

Following incubation, examine the plate for bacterial growth (turbidity).

-

The MIC is the lowest concentration of Spiramycin at which there is no visible growth.

-

Interpret the MIC value according to the established breakpoints (see Table 1).

-

Agar Dilution Method

The agar dilution method is another quantitative technique for determining the MIC. It involves incorporating the antimicrobial agent into the agar medium before it solidifies.

Workflow for Agar Dilution

Caption: Workflow for determining Spiramycin MIC by the agar dilution method.

Protocol:

-

Prepare Spiramycin-Containing Agar Plates:

-

Prepare a series of Spiramycin stock solutions to achieve the desired final concentrations in the agar.

-

Prepare Mueller-Hinton Agar according to the manufacturer's instructions and cool it to 45-50°C in a water bath.

-

Add the appropriate volume of each Spiramycin stock solution to separate aliquots of molten agar to create a range of concentrations. Also, prepare a drug-free control plate.

-

Pour the agar into sterile petri dishes and allow them to solidify.

-

-

Prepare Bacterial Inoculum: Prepare a bacterial suspension equivalent to a 0.5 McFarland standard as described for the broth dilution method.

-

Inoculation:

-

Using a multipoint inoculator or a calibrated loop, spot-inoculate a defined volume (typically 1-2 µL) of the standardized bacterial suspension onto the surface of each agar plate, including the control plate.

-

Allow the inoculum spots to dry before inverting the plates.

-

-

Incubation: Incubate the plates at 35°C ± 2°C for 16-20 hours.

-

Reading and Interpretation:

-

The MIC is the lowest concentration of Spiramycin that completely inhibits the growth of the organism, or that allows the growth of only a single colony or a faint haze.

-

Interpret the MIC value based on established breakpoints.

-

Disk Diffusion Method (Kirby-Bauer)

The disk diffusion method is a qualitative or semi-quantitative test that determines the susceptibility of a bacterium to an antimicrobial agent by measuring the diameter of the zone of growth inhibition around a disk impregnated with the agent.

Workflow for Disk Diffusion

Caption: Workflow for Spiramycin susceptibility testing by disk diffusion.

Protocol:

-

Prepare Bacterial Inoculum: Prepare a bacterial suspension equivalent to a 0.5 McFarland standard as described previously.

-

Inoculate Mueller-Hinton Agar Plate:

-

Within 15 minutes of standardization, dip a sterile cotton swab into the inoculum suspension.

-

Remove excess fluid by pressing the swab against the inside of the tube.

-

Streak the swab evenly over the entire surface of the Mueller-Hinton agar plate in three directions, rotating the plate approximately 60 degrees between each streaking to ensure confluent growth.

-

Allow the plate to dry for 3-5 minutes, but no more than 15 minutes.

-

-

Apply Spiramycin Disk:

-

Aseptically apply a Spiramycin disk (e.g., 100 µg) to the surface of the inoculated agar.

-

Gently press the disk to ensure complete contact with the agar.

-

If multiple disks are used, they should be spaced at least 24 mm apart from center to center.

-

-

Incubation: Invert the plates and incubate at 35°C ± 2°C for 16-20 hours.

-

Reading and Interpretation:

-

After incubation, measure the diameter of the zone of complete growth inhibition to the nearest millimeter using a ruler or calipers.

-

Interpret the zone diameter according to the established breakpoints (see Table 2).

-

Quality Control

Performing quality control is a critical step to ensure the accuracy and reliability of susceptibility testing results. This involves testing reference strains with known susceptibility to Spiramycin alongside the clinical isolates.

Procedure:

-

Select QC Strains: Use appropriate ATCC® reference strains, such as Staphylococcus aureus ATCC® 29213 for MIC determination and Staphylococcus aureus ATCC® 25923 for disk diffusion.

-

Perform Testing: Test the QC strains using the same procedure as for the clinical isolates.

-

Compare Results: The results for the QC strains should fall within the acceptable ranges specified by the relevant standards organization (see Table 3 for an example).

-

Corrective Action: If QC results are out of range, the cause must be investigated and rectified before reporting any patient results. Potential sources of error include improper inoculum preparation, expired reagents, incorrect incubation conditions, or procedural errors.

References

- 1. Antimicrobial resistance and virulence gene profiles in P. multocida strains isolated from cats - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Antimicrobial Susceptibility Testing | Washington Animal Disease Diagnostic Laboratory | Washington State University [waddl.vetmed.wsu.edu]

- 3. web.unifil.br [web.unifil.br]

- 4. veterinaryworld.org [veterinaryworld.org]

- 5. In vitro susceptibility of Pasteurella multocida subspecies multocida strains isolated from swine to 42 antimicrobial agents - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes and Protocols for Spiramycin in the Treatment of Congenital Toxoplasmosis

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the clinical trial protocols for Spiramycin in the management of congenital toxoplasmosis. This document includes summaries of quantitative data, detailed experimental protocols for key diagnostic and monitoring procedures, and visualizations of the experimental workflow and the mechanism of action of Spiramycin.

Introduction

Congenital toxoplasmosis, caused by the parasite Toxoplasma gondii, can lead to severe neurological and ocular damage in the fetus if the mother acquires a primary infection during pregnancy. Spiramycin, a macrolide antibiotic, is a first-line therapy used to prevent the vertical transmission of T. gondii from mother to fetus. It is known for its good placental penetration and favorable safety profile during pregnancy.[1][2] This document outlines the established protocols for its clinical application and associated diagnostic procedures.

Quantitative Data Summary

The following tables summarize key quantitative data from clinical trials and systematic reviews on the use of Spiramycin for congenital toxoplasmosis.

Table 1: Spiramycin Dosage and Administration in Pregnant Women

| Parameter | Value | Reference |

| Standard Dosage | 1 gram (3 million units) orally three times daily | [3][4] |

| Total Daily Dose | 3 grams | [5] |

| Administration Route | Oral | |

| Treatment Initiation | As soon as possible after diagnosis of maternal seroconversion | |

| Treatment Duration | Continued until delivery or until fetal infection is confirmed |

Table 2: Efficacy of Spiramycin in Preventing Vertical Transmission

| Study Type | Transmission Rate in Spiramycin-Treated Group | Transmission Rate in Untreated/Placebo Group | Reference |

| Systematic Review & Meta-Analysis | 17.6% (95% CI 9.9–26.8%) | 50.7% (95% CI 31.2–70%) | |

| Systematic Review | Pooled vertical transmission rate of ~9.9% (95% CI, 5.9%-16.2%) | Not specified | |

| Prospective non-randomized trial | ~60% reduction in transmission | Not applicable |

Table 3: Comparison of Treatment Regimens

| Treatment Regimen | Efficacy (Risk Ratio for Infection) | Notes | Reference |

| Spiramycin alone | 0.54 (95% CI 0.06; 4.67) | Less consistent results compared to triple therapy. | |

| Pyrimethamine-sulfadiazine (Triple Therapy) | 0.22 (95% CI 0.15; 0.32) | More consistent results. |

Experimental Protocols

Detailed methodologies for the key experiments involved in the clinical management of suspected congenital toxoplasmosis are provided below.

Serological Testing for Toxoplasma gondii Infection

Objective: To diagnose primary maternal T. gondii infection through the detection of specific antibodies.

Protocol:

-

Sample Collection: Collect 5-10 mL of whole blood in a serum separator tube (SST).

-

Serum Separation: Centrifuge the blood sample at 1000-1300 x g for 10 minutes at room temperature.

-

IgG and IgM Antibody Detection:

-

Perform enzyme-linked immunosorbent assay (ELISA) or immunofluorescence assay (IFA) to detect T. gondii-specific IgG and IgM antibodies.

-

Interpretation:

-

IgG (-), IgM (-): No evidence of infection.

-

IgG (+), IgM (-): Past infection.

-

IgG (-), IgM (+): Possible acute infection; repeat testing in 2 weeks.

-

IgG (+), IgM (+): Possible recent infection; proceed to IgG avidity testing.

-

-

-

IgG Avidity Testing:

-

Principle: This test measures the binding strength of IgG antibodies to the antigen. Low-avidity IgG indicates a recent primary infection (within the last 3-5 months), while high-avidity IgG suggests a past infection.

-

Procedure (ELISA-based):

-

Dilute patient serum and add to microplate wells coated with T. gondii antigens.

-

Incubate to allow antibody-antigen binding.

-

Wash one set of wells with a urea-containing wash buffer (denaturing agent) and another set with a standard wash buffer (e.g., PBS).

-

Add an enzyme-conjugated anti-human IgG antibody.

-

Add a substrate and measure the optical density (OD).

-

Calculation of Avidity Index (AI): AI (%) = (OD with urea (B33335) wash / OD with standard wash) x 100.

-

-

Interpretation:

-

Low Avidity (e.g., AI < 50%): Suggests a primary infection acquired recently.

-

High Avidity (e.g., AI > 60%): Suggests a past infection.

-

Equivocal/Intermediate Avidity: Requires further follow-up.

-

-

-

IgA Antibody Detection:

-

In newborns, IgA antibody testing can be more sensitive than IgM for detecting congenital infection. This is typically performed at a specialized reference laboratory.

-

Amniocentesis and PCR Analysis for Fetal Infection

Objective: To detect the presence of T. gondii DNA in the amniotic fluid, confirming fetal infection.

Protocol:

-

Timing: Amniocentesis is typically performed after 18 weeks of gestation.

-

Procedure:

-

Under ultrasound guidance, a sterile needle is inserted through the maternal abdomen into the amniotic sac.

-

Aspirate 10-20 mL of amniotic fluid into a sterile container.

-

-

Sample Processing:

-

Centrifuge the amniotic fluid sample to pellet fetal cells and any potential parasites.

-

Extract DNA from the pellet using a commercial DNA extraction kit.

-

-

Polymerase Chain Reaction (PCR) Analysis:

-

Target Gene: The most common target for PCR is the B1 gene, a highly repeated sequence in the T. gondii genome, which provides high sensitivity.

-

Real-Time PCR: Perform quantitative real-time PCR (qPCR) to detect and quantify T. gondii DNA.

-

Controls: Include a positive control (known T. gondii DNA), a negative control (nuclease-free water), and an internal control to monitor for PCR inhibition.

-

Interpretation:

-

Positive Result: Indicates the presence of T. gondii DNA and confirms fetal infection.

-

Negative Result: Indicates the absence of detectable T. gondii DNA. While a negative result has a high negative predictive value, it does not completely rule out fetal infection, and clinical follow-up is still necessary.

-

-

Visualizations

Experimental Workflow for Management of Toxoplasmosis in Pregnancy

Caption: Clinical workflow for the diagnosis and management of toxoplasmosis during pregnancy.

Mechanism of Action of Spiramycin on Toxoplasma gondii

Caption: Spiramycin inhibits protein synthesis in the Toxoplasma gondii apicoplast.

References

- 1. Spiramycin | Johns Hopkins ABX Guide [hopkinsguides.com]

- 2. Simplified Assay for Measuring Toxoplasma gondii Immunoglobulin G Avidity - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Modification and Evaluation of Avidity IgG Testing for Differentiating of Toxoplasma gondii Infection in Early Stage of Pregnancy - PMC [pmc.ncbi.nlm.nih.gov]

- 4. labcorp.com [labcorp.com]

- 5. researchgate.net [researchgate.net]

Application Notes and Protocols for Determining the Minimum Inhibitory Concentration (MIC) of Spiramycin

For Researchers, Scientists, and Drug Development Professionals

Introduction

Spiramycin is a macrolide antibiotic with a broad spectrum of activity against Gram-positive bacteria and certain Gram-negative cocci. Accurate determination of its Minimum Inhibitory Concentration (MIC) is crucial for susceptibility testing, research, and the development of new therapeutic strategies. The MIC is defined as the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation.

These application notes provide detailed protocols for determining the MIC of Spiramycin using the internationally recognized broth microdilution and agar (B569324) dilution methods, adhering to the principles outlined by the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST).

Data Presentation

Table 1: Quality Control (QC) Strains for Antimicrobial Susceptibility Testing

| QC Strain ID | Organism | Rationale for Inclusion |

| ATCC® 29213™ | Staphylococcus aureus | Recommended by CLSI and EUCAST for QC of tests with Gram-positive organisms. |

| ATCC® 29212™ | Enterococcus faecalis | Recommended by CLSI and EUCAST for QC of tests with enterococci and other Gram-positive organisms. |

| ATCC® 25922™ | Escherichia coli | Recommended by CLSI and EUCAST for QC of tests with Gram-negative organisms. |

| ATCC® 27853™ | Pseudomonas aeruginosa | Recommended by CLSI and EUCAST for QC of tests with non-fermenting Gram-negative organisms. |

Note: As of the latest revisions of the primary CLSI and EUCAST documents, specific MIC quality control ranges for Spiramycin against these standard QC strains are not listed. Laboratories should establish their own internal quality control ranges based on repeated measurements or consult relevant literature for published ranges.

Table 2: Preparation of Spiramycin Stock Solution

| Parameter | Recommendation |

| Solvent | Dimethyl sulfoxide (B87167) (DMSO) is the preferred solvent for initial dissolution. Ethanol or Dimethylformamide (DMF) can also be used. |

| Stock Concentration | Prepare a high-concentration stock solution, for example, 1280 µg/mL or higher, to allow for serial dilutions. |

| Preparation Steps | 1. Aseptically weigh the required amount of Spiramycin powder. 2. Dissolve the powder in a small volume of the chosen solvent (e.g., DMSO). 3. Bring the solution to the final volume with sterile distilled water or broth to achieve the desired stock concentration. |

| Storage | Store the stock solution in small aliquots at -20°C or lower for up to 6 months. Avoid repeated freeze-thaw cycles. |

Experimental Protocols

Broth Microdilution Method

This method determines the MIC in a liquid growth medium performed in a 96-well microtiter plate.

Materials:

-

Spiramycin stock solution

-

Cation-adjusted Mueller-Hinton Broth (CAMHB)

-

Sterile 96-well microtiter plates

-

Bacterial inoculum suspension (0.5 McFarland standard)

-

Quality control (QC) strains

-

Incubator (35 ± 2°C)

-

Micropipettes and sterile tips

Procedure:

-

Preparation of Spiramycin Dilutions:

-

Perform serial two-fold dilutions of the Spiramycin stock solution in CAMHB directly in the 96-well plate to achieve the desired final concentration range (e.g., 64 µg/mL to 0.06 µg/mL).

-

Typically, add 50 µL of CAMHB to wells 2 through 12.

-

Add 100 µL of the appropriate Spiramycin working solution to well 1.

-

Transfer 50 µL from well 1 to well 2, mix, and continue the serial dilution to well 10. Discard 50 µL from well 10.

-

Well 11 serves as the growth control (no antibiotic).

-

Well 12 serves as the sterility control (no inoculum).

-

-

Inoculum Preparation:

-

Prepare a bacterial suspension from 3-5 isolated colonies grown on non-selective agar.

-

Adjust the turbidity of the suspension to match a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).

-

Dilute this suspension in CAMHB to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well.

-

-

Inoculation:

-

Add 50 µL of the standardized and diluted bacterial inoculum to each well (except the sterility control), resulting in a final volume of 100 µL per well.

-

-

Incubation:

-

Incubate the microtiter plates at 35 ± 2°C for 16-20 hours in ambient air.

-

-

Reading the MIC:

-

The MIC is the lowest concentration of Spiramycin that completely inhibits visible growth of the organism. Growth is indicated by turbidity or a pellet at the bottom of the well.

-

Agar Dilution Method

This method involves incorporating varying concentrations of Spiramycin into an agar medium.

Materials:

-

Spiramycin stock solution

-

Molten Mueller-Hinton Agar (MHA) maintained at 45-50°C

-

Sterile petri dishes

-

Bacterial inoculum suspension (0.5 McFarland standard)

-

Inoculum replicator (optional)

-

Quality control (QC) strains

-

Incubator (35 ± 2°C)

Procedure:

-

Preparation of Spiramycin-Containing Agar Plates:

-

Prepare a series of Spiramycin dilutions in a sterile diluent at 10 times the final desired concentrations.

-

Add 2 mL of each 10X Spiramycin dilution to 18 mL of molten MHA (e.g., 2 mL of 128 µg/mL Spiramycin + 18 mL MHA = 12.8 µg/mL final concentration).

-

Mix gently but thoroughly and pour into sterile petri dishes.

-

Prepare a drug-free control plate containing only MHA.

-

Allow the agar to solidify completely.

-

-

Inoculum Preparation:

-

Prepare a bacterial suspension adjusted to a 0.5 McFarland standard.

-

Further dilute this suspension to achieve a final inoculum of approximately 10⁴ CFU per spot.

-

-

Inoculation:

-

Spot-inoculate the prepared bacterial suspensions onto the surface of the Spiramycin-containing agar plates and the control plate. An inoculum replicator can be used to test multiple isolates simultaneously.

-

-

Incubation:

-

Allow the inoculum spots to dry completely before inverting the plates.

-

Incubate the plates at 35 ± 2°C for 16-20 hours.

-

-

Reading the MIC:

-

The MIC is the lowest concentration of Spiramycin that completely inhibits bacterial growth. A faint haze or a single colony at the inoculation spot is disregarded. Growth on the control plate must be confluent.

-

Mandatory Visualizations

Caption: Workflow for MIC Determination.

Caption: Broth Microdilution Plate Layout.

Application of Spiramycin in Veterinary Medicine for Mastitis Treatment: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

Spiramycin (B21755), a macrolide antibiotic, has demonstrated efficacy in the treatment of bovine mastitis, particularly in cases caused by Gram-positive bacteria such as Staphylococcus aureus.[1][2] Its ability to concentrate in udder tissue makes it a viable option for addressing intramammary infections.[2][3] This document provides detailed application notes and experimental protocols for the use of spiramycin in the treatment of mastitis, intended to guide research and development in veterinary medicine.

Mechanism of Action

Spiramycin exerts its bacteriostatic action by inhibiting protein synthesis in susceptible bacteria. It binds to the 50S subunit of the bacterial ribosome, which interferes with the translocation step of polypeptide chain elongation.[4] This disruption of protein synthesis ultimately halts bacterial growth and proliferation. At higher concentrations, spiramycin may exhibit bactericidal activity.

Efficacy and Minimum Inhibitory Concentrations (MICs)

The efficacy of spiramycin has been evaluated against various mastitis pathogens. It is particularly effective against penicillin-G resistant strains of Staphylococcus aureus.

| Pathogen | MIC50 (µg/mL) | MIC90 (µg/mL) |

| Staphylococcus aureus | 4 | 8 |

| Pasteurella multocida | 16 | 32 |

| Mannheimia haemolytica | 64 | 128 |

| Data sourced from Spirovet product information. |

Pharmacokinetics

Spiramycin exhibits favorable pharmacokinetic properties for the treatment of mastitis. Following intramuscular administration, it is rapidly absorbed and achieves high concentrations in udder tissue.

| Parameter | Value | Route of Administration |

| Time to maximal plasma concentration | ~3 hours | Intramuscular |

| Mean Residence Time (Milk) | 20.7 ± 2.7 hours | Intravenous |

| Mean Residence Time (Plasma) | 4.0 ± 1.6 hours | Intravenous |

| Milk-to-Plasma Ratio (based on AUC) | 36.5 ± 15 | Intravenous |

| Data from a study in lactating cows. |

Application Protocols

Treatment of Clinical and Subclinical Mastitis During Lactation

This protocol is designed for the treatment of mastitis in lactating dairy cattle.

Dosage and Administration:

-

Dose: 30,000 IU of spiramycin per kg of body weight.

-

Route: Intramuscular (IM) injection.

-

Frequency: Twice at a 24-hour interval.

-

Administration Site: To minimize local tissue reactions, it is recommended to alternate injection sites, maintaining a distance of at least 15 cm between injections.

Dry Cow Therapy for Subclinical Mastitis

This protocol is designed to treat existing subclinical infections and prevent new infections during the dry period.

Experimental Design:

A study involving 40 subclinical mastitic cows demonstrated the efficacy of spiramycin in a dry cow therapy regimen. The cows were divided into four groups.

-

Group 1: Received spiramycin by IM injection at a dose of 30,000 IU/kg body weight for two successive days.

-

Group 2: Received an intramammary infusion of ceftiofur (B124693) hydrochloride.

-

Group 3: Received a combination of IM spiramycin and intramammary ceftiofur hydrochloride.

-

Group 4: Received a more intensive combination therapy.

The study found that spiramycin was effective in treating Gram-positive bacteria, especially Staphylococcus aureus, during the dry period.

Withdrawal Periods

Adherence to withdrawal periods is crucial to prevent antibiotic residues in food products.

| Product | Withdrawal Period (Meat and Offal) | Withdrawal Period (Milk) |

| Spiramycin (for mastitis treatment) | 75 days | 13.5 days |

| Spiramycin (for respiratory infections) | 75 days | Not authorized for use in animals producing milk for human consumption |